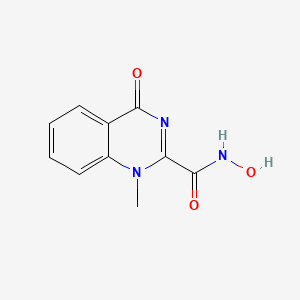
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid derivatives with formamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include a variety of quinazoline derivatives with different functional groups, which can exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound shows promise in the development of new therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 4-Hydroxy-2-quinolones
- 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-2-carboxamide
- 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxamide
Uniqueness
N-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
88267-79-2 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-hydroxy-1-methyl-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)9(14)11-8(13)10(15)12-16/h2-5,16H,1H3,(H,12,15) |
InChI Key |
UQFPERXFDOFUEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


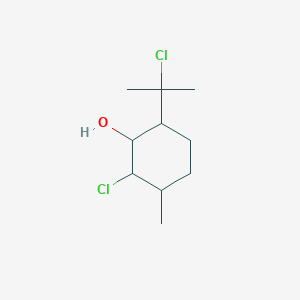
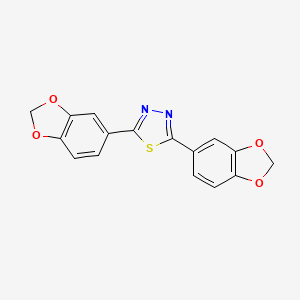

![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
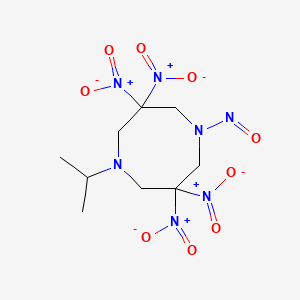
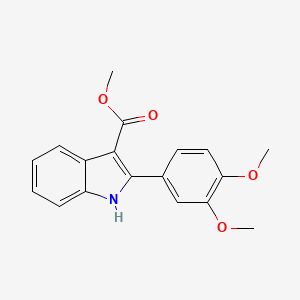
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
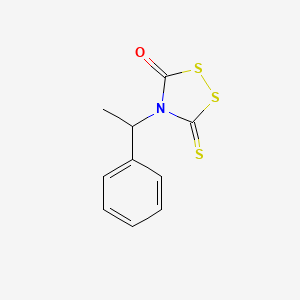
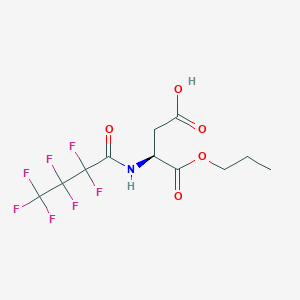
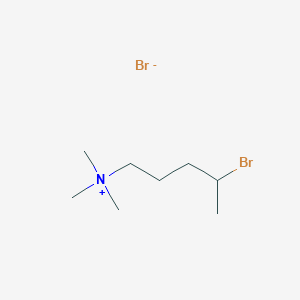
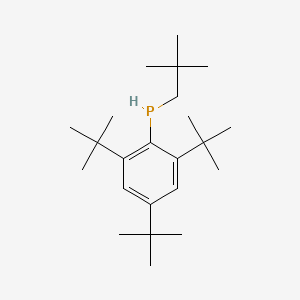

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
